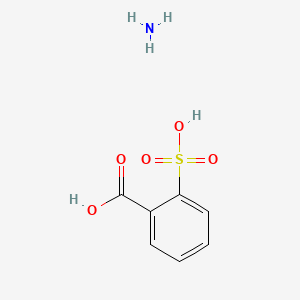

Ammonium o-sulfobenzoic acid

描述

Historical Discovery and Nomenclature Evolution

The historical origins of this compound are intimately connected to the groundbreaking research conducted in the late nineteenth century on saccharin synthesis. The compound's discovery traces back to the pioneering work of Ira Remsen and Constantin Fahlberg at Johns Hopkins University in 1878, during their investigations of coal tar derivatives and sulfobenzoic acid compounds. Remsen, who had previously studied sulfobenzoic acids extensively in Rudolph Fittig's laboratory at the University of Göttingen, published approximately seventy-five papers on these compounds and related structures, establishing the foundational knowledge that would lead to the discovery of benzoic sulfinide, known today as saccharin.

The serendipitous discovery occurred when Fahlberg, working late in Remsen's laboratory on June evening in 1878, neglected to wash his hands after handling experimental compounds. Upon returning home for dinner, he noticed an unusually sweet taste on his bread, drink, and even his napkin, eventually tracing the source back to his contaminated fingers. The investigation revealed that the sweet substance originated from an overboiled beaker containing o-sulfobenzoic acid that had reacted with phosphorus pentachloride and ammonia, producing the benzoic sulfinide compound. This accidental discovery not only led to the development of the first commercially viable sugar substitute but also established the importance of o-sulfobenzoic acid derivatives in synthetic chemistry.

The nomenclature evolution of this compound reflects the systematic development of chemical naming conventions throughout the twentieth century. Initially described in early publications as "2-sulfobenzoic acid ammoniate" in historical spectroscopic records from 1962, the compound has undergone various naming refinements to align with modern International Union of Pure and Applied Chemistry standards. The systematic name has evolved from simple descriptive terms to more precise chemical nomenclature that accurately reflects the compound's structural features and ionic nature.

Systematic IUPAC Classification and Synonyms

According to International Union of Pure and Applied Chemistry nomenclature standards, this compound is systematically classified as "azane;2-sulfobenzoic acid" or alternatively as "azanium;2-carboxybenzenesulfonate". This nomenclature precisely describes the compound's structure, consisting of an ammonia molecule associated with 2-sulfobenzoic acid, forming an ammonium salt. The compound's systematic identification follows established protocols for naming ionic compounds containing organic acid components and inorganic cationic species.

The molecular structure is characterized by the molecular formula C7H9NO5S, with a computed molecular weight of 219.22 grams per mole. The International Chemical Identifier string is InChI=1S/C7H6O5S.H3N/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);1H3, providing a complete structural description for database identification and computational chemistry applications. The corresponding InChI Key, PJGXSCHDOCZUNR-UHFFFAOYSA-N, serves as a unique identifier for the compound in chemical databases worldwide.

The compound is recognized under numerous synonyms that reflect its various applications and historical naming conventions. These alternative names include "2-Sulfobenzoic Acid Monoammonium Salt," "ammonia; 2-sulfobenzoic acid," "Benzoic acid, 2-sulfo-, ammonium salt (1:1)," and "ammonium hydrogen 2-sulphobenzoate". The Chemical Abstracts Service registry number 6939-89-5 provides definitive identification in chemical literature and regulatory databases.

| Chemical Identifier | Value |

|---|---|

| Molecular Formula | C7H9NO5S |

| Molecular Weight | 219.22 g/mol |

| CAS Registry Number | 6939-89-5 |

| European Community Number | 230-077-8 |

| InChI Key | PJGXSCHDOCZUNR-UHFFFAOYSA-N |

| SMILES Notation | C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O.N |

| Melting Point | 274-277°C |

| Physical Appearance | White to almost white powder |

Positional Isomerism in Sulfobenzoic Acid Derivatives

Positional isomerism in sulfobenzoic acid derivatives represents a fundamental aspect of aromatic chemistry, where the relative positions of carboxylic acid and sulfonic acid functional groups significantly influence the compounds' chemical and physical properties. The three primary positional isomers include ortho-sulfobenzoic acid (2-sulfobenzoic acid), meta-sulfobenzoic acid (3-sulfobenzoic acid), and para-sulfobenzoic acid (4-sulfobenzoic acid), each exhibiting distinct characteristics due to their different substitution patterns.

The ortho-isomer, which forms the basis of this compound, demonstrates unique reactivity patterns attributed to the proximity of the carboxylic acid and sulfonic acid groups. This spatial arrangement enables intramolecular interactions and facilitates specific chemical transformations, such as the formation of cyclic anhydrides under appropriate conditions. The ortho-configuration also influences the compound's ability to participate in chelation reactions and affects its solubility characteristics compared to other positional isomers.

Para-sulfobenzoic acid, systematically named 4-sulfobenzoic acid, represents the most symmetrical isomer with the molecular formula C7H6O5S and CAS registry number 636-78-2. This isomer exhibits different physical properties, including a molecular weight of 202.19 grams per mole for the free acid form, contrasting with the ammonium salt derivatives. The para-arrangement results in different intermolecular packing arrangements and distinct spectroscopic characteristics that distinguish it from the ortho-isomer.

Meta-sulfobenzoic acid, identified as 3-sulfobenzoic acid with CAS number 121-53-9, occupies an intermediate position in terms of both geometric arrangement and chemical properties. This isomer demonstrates different separation characteristics in chromatographic applications and exhibits unique LogP values (-0.541) that influence its partitioning behavior in biological and analytical systems. The meta-configuration provides distinct synthetic utility in pharmaceutical and industrial applications due to its balanced reactivity profile.

| Isomer | Systematic Name | CAS Number | Molecular Weight | Key Characteristics |

|---|---|---|---|---|

| Ortho (2-) | 2-sulfobenzoic acid | 81-08-3* | 202.18 g/mol | Forms cyclic anhydrides; precursor to saccharin |

| Meta (3-) | 3-sulfobenzoic acid | 121-53-9 | 202.18 g/mol | Intermediate reactivity; chromatographic applications |

| Para (4-) | 4-sulfobenzoic acid | 636-78-2 | 202.18 g/mol | Symmetrical structure; distinct packing properties |

*Note: CAS number refers to the anhydride form; free acid form has different CAS number

The comparative analysis of these positional isomers reveals significant differences in their chemical behavior and applications. The ortho-isomer's unique ability to form stable ammonium salts, as demonstrated by this compound, reflects the influence of hydrogen bonding and electrostatic interactions between the functional groups. These structural features contribute to the compound's effectiveness as a zwitterionic detergent and its utility in protein precipitation protocols, applications that are not typically observed with the meta and para isomers.

属性

CAS 编号 |

6939-89-5 |

|---|---|

分子式 |

C7H9NO5S |

分子量 |

219.22 g/mol |

IUPAC 名称 |

azanium;2-sulfobenzoate |

InChI |

InChI=1S/C7H6O5S.H3N/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);1H3 |

InChI 键 |

PJGXSCHDOCZUNR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O.N |

规范 SMILES |

C1=CC=C(C(=C1)C(=O)[O-])S(=O)(=O)O.[NH4+] |

其他CAS编号 |

6939-89-5 |

物理描述 |

White solid, soluble in water; [MSDSonline] |

Pictograms |

Irritant |

相关CAS编号 |

632-25-7 (Parent) |

产品来源 |

United States |

准备方法

Data Table for Method 2

| Parameter | Value |

|---|---|

| Reaction Temperature | 423 K |

| Reaction Time | 1 day |

| Crystallization Time | ~3 months |

| Yield | ~54% |

| Product Appearance | Dark red crystals |

Oxidation of Benzaldehyde-o-Sulfonate

This method involves multi-step oxidation and dehydration reactions:

Experimental Details

- Oxidation Conditions :

- Reagents: Manganese acetate, cobalt acetate, ammonium bromide, acetic acid.

- Air is bubbled through the reaction at a rate of 500 L/hr at ~100°C for seven hours.

- Dehydration Conditions :

- Reagents: Thionyl chloride or similar dehydrating agents.

- Yield : High yields (up to ~91%) are achievable with careful control of reaction parameters.

Comparative Analysis of Methods

| Method | Key Reagents | Temperature/Time | Yield (%) | Remarks |

|---|---|---|---|---|

| Hydrolysis of Saccharin | Saccharin, HCl | Boiling (~100°C) | High | Simple and widely used |

| Sodium Salt + Ammonia | Sodium sulfobenzoate, NH3 | 423 K / ~1 day | ~54 | Requires long crystallization time |

| Benzaldehyde-o-Sulfonate | Manganese acetate, air | ~100°C / ~7 hours | Up to ~91 | Multi-step process |

化学反应分析

Ammonium o-sulfobenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding sulfonamide derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups. Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, and acetyl chloride. Major products formed from these reactions include sulfonic acids, sulfonamides, and substituted benzoic acids.

科学研究应用

Ammonium o-sulfobenzoic acid has numerous applications in scientific research:

作用机制

The mechanism of action of ammonium o-sulfobenzoic acid involves its ability to act as a sulfonating agent, introducing sulfonic acid groups into organic molecules. This property is utilized in various chemical reactions to modify the structure and properties of target compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

相似化合物的比较

Saccharin (o-Sulfobenzoic Imide)

- Structure: Cyclic imide derivative of o-sulfobenzoic acid (C₇H₅NO₃S).

- Key Differences: Saccharin is metabolized to o-sulfobenzoic acid and sulfamoylbenzoic acid in vivo, unlike the ammonium salt, which is stable under physiological conditions . Applications: Saccharin is a non-caloric sweetener, while the ammonium salt is used in industrial and laboratory settings .

Diammonium 2-Sulfonatobenzoate

o-Sulfobenzoic Anhydride

Sodium o-Sulfobenzoate

- CAS: Not explicitly provided, but sodium salts (e.g., saccharin sodium, CAS 128-44-9) are common .

- Comparison :

- Solubility : Sodium salts generally exhibit higher aqueous solubility than ammonium salts.

- Stability : Ammonium salts may decompose under heat, releasing ammonia, while sodium salts are thermally stable.

生物活性

Ammonium o-sulfobenzoic acid, known chemically as C₇H₉NO₅S, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

This compound can be synthesized through various methods. One common approach involves the reaction of o-chlorobenzoic acid with a sulfonating agent, followed by subsequent reactions to form the ammonium salt. The synthesis process typically yields high purity and is efficient for large-scale production .

Antimicrobial Properties

One of the most notable biological activities of this compound is its antimicrobial activity . Research indicates that the compound exhibits significant antibacterial effects against various bacterial strains. The effectiveness of this compound can vary based on several factors, including concentration and the presence of other substituents in its structure.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The table above summarizes findings from studies that assessed the antibacterial efficacy of this compound against different bacterial strains. The MIC values indicate the lowest concentration required to inhibit bacterial growth, demonstrating its potential as an antimicrobial agent .

The mechanism by which this compound exerts its antibacterial effects is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. This disruption leads to increased permeability and eventual cell lysis. Studies have shown that the presence of sulfonate groups enhances this activity, making it more effective than other related compounds without such groups .

Case Study 1: Efficacy Against Biofilm-Forming Bacteria

A study conducted on biofilm-forming bacteria revealed that this compound significantly reduced biofilm formation in Staphylococcus aureus. The treatment led to a decrease in biofilm biomass by approximately 70% when applied at a concentration of 32 µg/mL over 24 hours. This finding highlights its potential application in preventing infections associated with biofilms .

Case Study 2: Synergistic Effects with Other Antibiotics

Another investigation explored the synergistic effects of this compound when combined with conventional antibiotics like penicillin and tetracycline. Results indicated enhanced antibacterial activity, suggesting that this compound could be used to augment existing antibiotic therapies, particularly in resistant bacterial strains .

常见问题

Q. What are best practices for presenting raw and processed data in studies involving this compound?

- Methodological Answer : Include processed data (e.g., normalized absorbance, fitted XRD peaks) in the main text. Archive raw datasets (e.g., HPLC chromatograms, titration curves) in supplementary materials. Use tools like OriginLab for error bars and uncertainty analysis (e.g., Monte Carlo simulations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。